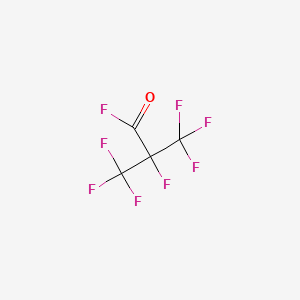
Perfluoroisobutyryl fluoride
Cat. No. B1625341
Key on ui cas rn:
677-84-9
M. Wt: 216.03 g/mol
InChI Key: BRWSHOSLZPMKII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06608019B1
Procedure details


The title compound was prepared essentially as in Example 1 using anhydrous potassium fluoride (31.9 g, 0.55 mole), anhydrous dimethyl formamide (184 g), perfluoroisobutryl fluoride (112.3 g of 77% purity, 0.4 mole), and diethyl sulfate (100.1 g, 0.65 mole). The resulting mixture was worked up essentially as in Example 3 to yield 80 g of the title compound. The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.



Identifiers


|
REACTION_CXSMILES
|
[F-:1].[K+].[F:3][C:4]([C:12]([F:15])([F:14])[F:13])([C:8]([F:11])([F:10])[F:9])[C:5]([F:7])=[O:6].S(O[CH2:23][CH3:24])(OCC)(=O)=O>CN(C)C=O>[C:4]([C:5]([O:6][CH2:23][CH3:24])([F:1])[F:7])([C:8]([F:10])([F:9])[F:11])([C:12]([F:13])([F:14])[F:15])[F:3] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
31.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
112.3 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
100.1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
|
Name
|
|
|
Quantity
|
184 g
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(C(F)(F)F)(C(F)(F)F)C(F)(F)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 80 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

